1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene
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Overview
Description
1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds under mild conditions, making it suitable for the synthesis of complex organic molecules . The reaction generally involves the use of organoboron reagents and aryl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution of the methoxy group can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound’s unique chemical properties make it a valuable tool in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene exerts its effects is primarily through its interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
1-Ethynyl-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which can further enhance its chemical stability and lipophilicity.
1-Ethynyl-4-(trifluoromethyl)benzene: This compound lacks the methoxy group, which may affect its reactivity and interactions with biological targets.
Uniqueness: 1-Ethynyl-3-methoxy-5-(trifluoromethyl)benzene is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-ethynyl-3-methoxy-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-3-7-4-8(10(11,12)13)6-9(5-7)14-2/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZOTBYHXDCQJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(F)(F)F)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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